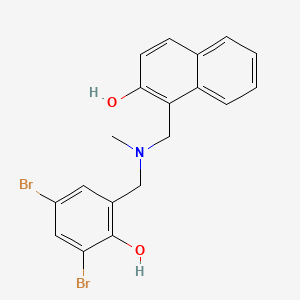
1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is a complex organic compound that features both aromatic and naphthol groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol typically involves a multi-step process. The initial step often includes the bromination of 2-hydroxybenzaldehyde to form 3,5-dibromo-2-hydroxybenzaldehyde. This intermediate is then reacted with methylamine to produce the corresponding Schiff base. The final step involves the condensation of this Schiff base with 2-naphthol under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target.
類似化合物との比較
- 2-[(3,5-Dibromo-2-hydroxybenzyl)amino]-6-methylpyridinium
- N-(3,5-Dibromo-2-hydroxybenzyl)-N-methyl-1-butanaminium
Comparison: 1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is unique due to its combination of naphthol and dibromo-hydroxybenzyl groups. This structure provides distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
3534-74-5 |
|---|---|
分子式 |
C19H17Br2NO2 |
分子量 |
451.2 g/mol |
IUPAC名 |
1-[[(3,5-dibromo-2-hydroxyphenyl)methyl-methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17Br2NO2/c1-22(10-13-8-14(20)9-17(21)19(13)24)11-16-15-5-3-2-4-12(15)6-7-18(16)23/h2-9,23-24H,10-11H2,1H3 |
InChIキー |
MDGLBXLWXXWTIJ-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)O)CC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


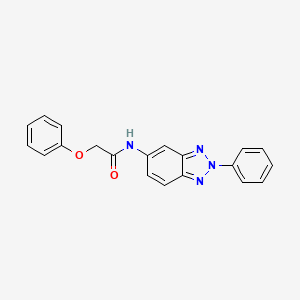
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
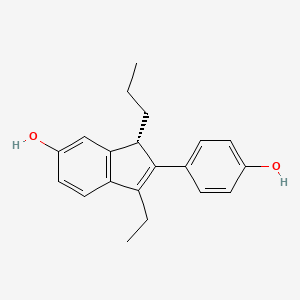

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)
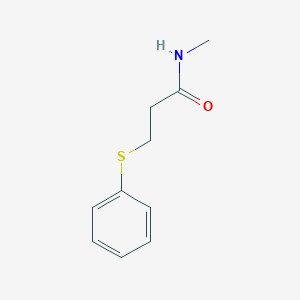
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)

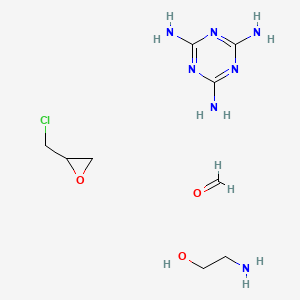
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
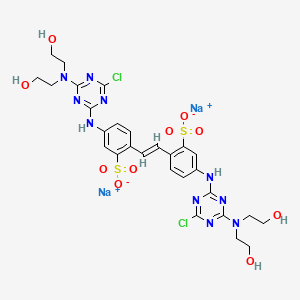
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
